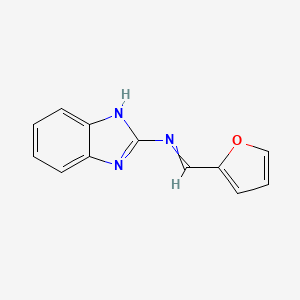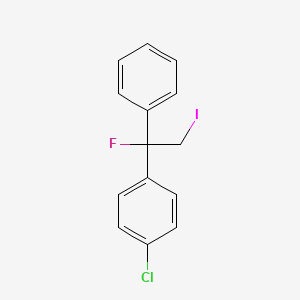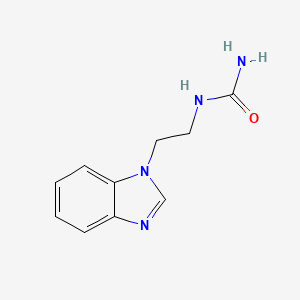![molecular formula C11H21NOS B14599776 1-[(3-Isocyanatopropyl)sulfanyl]heptane CAS No. 60853-03-4](/img/structure/B14599776.png)
1-[(3-Isocyanatopropyl)sulfanyl]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Isocyanatopropyl)sulfanyl]heptane is an organic compound with the molecular formula C11H21NOS It contains an isocyanate group, a sulfanyl group, and a heptane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Isocyanatopropyl)sulfanyl]heptane typically involves the reaction of heptane with 3-isocyanatopropyl sulfide. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters are crucial to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[(3-Isocyanatopropyl)sulfanyl]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Ureas and carbamates.
Aplicaciones Científicas De Investigación
1-[(3-Isocyanatopropyl)sulfanyl]heptane has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-[(3-Isocyanatopropyl)sulfanyl]heptane involves its reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity allows it to interact with various molecular targets, including proteins and enzymes, potentially altering their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(3-Isocyanatopropyl)sulfanyl]hexane
- 1-[(3-Isocyanatopropyl)sulfanyl]octane
- 1-[(3-Isocyanatopropyl)sulfanyl]nonane
Uniqueness
1-[(3-Isocyanatopropyl)sulfanyl]heptane is unique due to its specific chain length and the presence of both isocyanate and sulfanyl groups
Propiedades
Número CAS |
60853-03-4 |
|---|---|
Fórmula molecular |
C11H21NOS |
Peso molecular |
215.36 g/mol |
Nombre IUPAC |
1-(3-isocyanatopropylsulfanyl)heptane |
InChI |
InChI=1S/C11H21NOS/c1-2-3-4-5-6-9-14-10-7-8-12-11-13/h2-10H2,1H3 |
Clave InChI |
FRODWLRKACLWSE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCSCCCN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one](/img/structure/B14599761.png)


![2,5-Dichloro-N-[4-nitro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B14599765.png)


![4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate](/img/structure/B14599773.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]propanamide](/img/structure/B14599774.png)
